molecular formula C10H19Cl2N3 B1402585 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride CAS No. 1361116-85-9

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride

Cat. No. B1402585
M. Wt: 252.18 g/mol
InChI Key: DGECTWCYUNHMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride” is a heterocyclic compound . It is part of a novel series of mGluR2 positive allosteric modulators (PAMs), which have shown potential efficacy in treating psychosis .


Synthesis Analysis

The synthesis of similar imidazole derivatives has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Scientific Research Applications

  • Synthesis of Anti-Malarial Agents : The synthesis of compounds related to 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride has been explored for potential anti-malarial applications. For instance, the study by Guo Qian-yi et al. focuses on designing and synthesizing compounds with a 4-piperazinyl quinoline ring, demonstrating a feasible method with high yields for anti-malarial drug synthesis (Guo Qian-yi, 2011).

  • Cancer Treatment Research : Research by Teffera et al. highlights the exploration of novel anaplastic lymphoma kinase (ALK) inhibitors, including compounds structurally similar to 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride, for cancer treatment. The study delves into the pharmacokinetics and enzymatic hydrolysis of these compounds, providing insights into their potential therapeutic applications (Teffera et al., 2013).

  • Metal-Based Chemotherapy Against Tropical Diseases : Navarro et al. conducted a study on the synthesis of metal complexes, including those derived from compounds like 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride, for potential use in metal-based chemotherapy against tropical diseases (Navarro et al., 2000).

  • Histamine H3 Receptor Research : Ishikawa et al. explored the design and synthesis of piperidine derivatives, including those structurally related to 4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride, as potent agonists for the human histamine H3 receptor. This research has implications for the development of drugs targeting the histamine H3 receptor (Ishikawa et al., 2010).

  • Parkinson's Disease Research : Wright et al. identified a compound, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating its potential application in Parkinson's disease treatment (Wright et al., 1999).

properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGECTWCYUNHMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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